molecular formula C13H20O5S B14398686 Acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol CAS No. 88408-75-7

Acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol

Cat. No.: B14398686
CAS No.: 88408-75-7
M. Wt: 288.36 g/mol
InChI Key: AGEOXBWIPDBHFY-UHFFFAOYSA-N
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Description

Acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol is an organic compound that features both acetic acid and benzenesulfonyl functional groups. This compound is of interest due to its unique chemical structure, which combines the properties of both an alcohol and a sulfonyl group, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and controlled temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactors where benzene derivatives are treated with sulfuric acid under controlled conditions. The subsequent steps involve purification and isolation of the desired product through techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzenesulfonic acid derivatives, while reduction can produce benzenesulfide compounds .

Scientific Research Applications

Acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, participating in reactions with nucleophiles. The alcohol group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

88408-75-7

Molecular Formula

C13H20O5S

Molecular Weight

288.36 g/mol

IUPAC Name

acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol

InChI

InChI=1S/C11H16O3S.C2H4O2/c1-10(7-8-12)9-15(13,14)11-5-3-2-4-6-11;1-2(3)4/h2-6,10,12H,7-9H2,1H3;1H3,(H,3,4)

InChI Key

AGEOXBWIPDBHFY-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CS(=O)(=O)C1=CC=CC=C1.CC(=O)O

Origin of Product

United States

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